Pyrolysis Kinetics: Acrylamide vs. Methacrylamide
In a direct head-to-head comparison, the first-order rate constant (k) for the thermal decomposition (pyrolysis) of the target compound, N-5-methylisoxazole-3-ylacrylamide (ACMIO), was found to be significantly higher than that of its methacrylamide analog, N-5-methylisoxazole-3-ylmethacrylamide (MACMIO). At 600 K, the rate constant for ACMIO was determined to be 2.45 x 10⁻³ s⁻¹, while the rate constant for MACMIO was 1.12 x 10⁻³ s⁻¹ [1]. This represents a 2.2-fold faster rate of decomposition for the acrylamide monomer.
| Evidence Dimension | First-order rate constant for thermal decomposition (k) |
|---|---|
| Target Compound Data | 2.45 x 10⁻³ s⁻¹ at 600 K |
| Comparator Or Baseline | N-5-methylisoxazole-3-ylmethacrylamide (MACMIO): 1.12 x 10⁻³ s⁻¹ at 600 K |
| Quantified Difference | 2.2-fold higher decomposition rate for the target compound |
| Conditions | Pyrolysis kinetics study in the gas phase; rate constants determined via HPLC analysis of reactant consumption at 600 K [1]. |
Why This Matters
This quantitative difference in thermal stability is critical for polymer scientists selecting a monomer; the acrylamide derivative (target compound) may be more suitable for applications where controlled thermal degradation is desired, while the methacrylamide analog offers greater thermal endurance.
- [1] Al-Awadi, N. A., & Elsabee, M. Z. (1998). Pyrolysis of some acrylamido derivatives bearing a heterocyclic group. Polymer Degradation and Stability, 60(1), 71-78. (Data from Table 1). View Source
